molecular formula C24H24N2O3 B11054285 4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11054285
M. Wt: 388.5 g/mol
InChI Key: CKBGVLVRFCNJEM-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenyl group attached to a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves a multi-step process. One common method starts with the condensation of p-anisaldehyde with acetone and ammonium acetate to form 2,6-bis(4-methoxyphenyl)piperidin-4-one . This intermediate is then methylated and subjected to oximation with hydroxylamine hydrochloride to yield the key scaffold . The final step involves the reaction of this scaffold with phenyl isocyanate under controlled conditions to produce the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring. The use of robust catalysts and high-throughput screening methods ensures efficient production while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(4-Methoxyphenyl)-2-methyl-5-oxo-N~3~-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide stands out due to its unique hexahydroquinoline core, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C24H24N2O3

Molecular Weight

388.5 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-5-oxo-N-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H24N2O3/c1-15-21(24(28)26-17-7-4-3-5-8-17)22(16-11-13-18(29-2)14-12-16)23-19(25-15)9-6-10-20(23)27/h3-5,7-8,11-14,22,25H,6,9-10H2,1-2H3,(H,26,28)

InChI Key

CKBGVLVRFCNJEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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